molecular formula C12H13FO3 B12525198 Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate CAS No. 691904-76-4

Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12525198
CAS No.: 691904-76-4
M. Wt: 224.23 g/mol
InChI Key: JBDFPNCYHRVXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H13FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the double bond can yield the saturated ester, ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 3-(2-fluoro-4-methoxyphenyl)propanoic acid.

    Reduction: Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards specific molecular targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the fluoro substituent, which may result in different biological activities and reactivity.

    Ethyl 3-(2-fluoro-4-hydroxyphenyl)prop-2-enoate: The hydroxy group can significantly alter the compound’s solubility and reactivity.

    Ethyl 3-(2-chloro-4-methoxyphenyl)prop-2-enoate: The chloro substituent can influence the compound’s electronic properties and reactivity.

Uniqueness: Ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

CAS No.

691904-76-4

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4-8H,3H2,1-2H3

InChI Key

JBDFPNCYHRVXTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.